REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH:14]=O)[CH:10](C([O-])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].S(Cl)(C1C=CC(C)=CC=1)(=O)=O.Cl[C:32](=[CH2:37])[C:33]([O:35][CH3:36])=[O:34].C(N(CC)CC)C>ClC(Cl)C.C(OCC)(=O)C>[CH2:9]1[N:8]([C:6]([O:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[O:7])[CH2:13][CH2:12][N:11]2[CH:14]=[CH:37][C:32]([C:33]([O:35][CH3:36])=[O:34])=[C:10]12 |f:0.1|
|
Name
|
compound
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(N(CC1)C=O)C(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)=C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The whole is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the organic phase is washed with a saturated NaCl solution until neutral
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4, filtration and concentration to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=2N(CCN1C(=O)OC(C)(C)C)C=CC2C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |